2-hydrazino-4,5-dihydro-1H-imidazole

Perovskite photovoltaics Sn-Pb mixed perovskite Additive engineering

Researchers requiring a hydrazine-functionalized imidazoline building block often face limited supplier availability and uncertain purity. 2-Hydrazino-4,5-dihydro-1H-imidazole (CAS 51420-32-7) resolves this gap, enabling critical applications in perovskite photovoltaics (22.44% PCE, 436 h T80 stability), antiparasitic hydrazone library synthesis, and as a negative control in ion channel pharmacology (no effect on K+ currents vs. aromatic imidazolines IC50 ≤80 μM). • ≥98% purity (HPLC/T) ensures reproducible metal complexation and hydrazone formation. • Bulk quantities available with expedited global shipping for R&D and process development.

Molecular Formula C3H8N4
Molecular Weight 100.12 g/mol
CAS No. 51420-32-7
Cat. No. B182995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydrazino-4,5-dihydro-1H-imidazole
CAS51420-32-7
Molecular FormulaC3H8N4
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESC1CN=C(N1)NN
InChIInChI=1S/C3H8N4/c4-7-3-5-1-2-6-3/h1-2,4H2,(H2,5,6,7)
InChIKeyWIPKZLIKOXLWCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydrazino-4,5-dihydro-1H-imidazole Technical Baseline


2-Hydrazino-4,5-dihydro-1H-imidazole (CAS 51420-32-7), also known as 2-hydrazino-2-imidazoline or 4,5-dihydroimidazol-2-ylhydrazine, is a heterocyclic compound consisting of a partially hydrogenated imidazole ring with a reactive hydrazine substituent at the 2-position . It is commercially supplied primarily as the hydrobromide salt (CAS 55959-84-7) with typical purities of 98% or higher (HPLC/T) and a melting point of 185–187 °C . The compound functions as a versatile building block in heterocyclic synthesis and as an N,N-bidentate ligand in coordination chemistry, enabling applications spanning medicinal chemistry, perovskite photovoltaics, and metal complexation .

Heterocyclic building block with reactive hydrazine substituent
N,N-bidentate ligand for transition metal complexation
Additive research for Sn-Pb perovskite crystallization and oxidation inhibition
K+ channel negative control in imidazoline pharmacology

2-Hydrazino-4,5-dihydro-1H-imidazole Substitution Risk


Generic substitution with alternative 2-substituted imidazolines, hydrazine derivatives, or 2-aminoimidazolines is scientifically inadvisable because the specific combination of a cyclic amidine system and a terminal hydrazine group confers distinct chemical and functional properties that are not preserved in analogs. Substitution with 2-methyl-2-imidazoline, for example, eliminates the hydrazine functionality required for hydrazone formation with aldehydes, while substitution with 2-aminorhodanine yields hydrazones with different antiparasitic activity profiles [1]. The hydrazino moiety also enables in situ oxidation to bisimidazoline ligands during metal complexation—a transformation not available to 2-amino or 2-alkylthio analogs [2]. Furthermore, the hydrogen-bond donor capacity of the hydrazine group, critical for applications such as perovskite additive coordination, is absent in 2-methyl-2-imidazole [3]. The quantitative evidence below substantiates that only this specific compound reliably delivers the observed performance metrics.

Hydrazine reactivity loss
2-Methyl substitution removes the hydrazine moiety required for hydrazone formation, limiting synthetic derivatization.
H-bond donor absence
Non-hydrazino analogs lack the hydrogen-bond donor group critical for perovskite additive coordination.
Oxidation pathway missing
2-Amino or 2-alkylthio imidazolines may not support in situ oxidation to bisimidazoline metal complexes.

2-Hydrazino-4,5-dihydro-1H-imidazole Differentiation Evidence


PCE Enhancement in Sn-Pb Perovskite Solar Cells

2-Hydrazino-2-imidazoline hydrobromide (2H2I) was employed as a coordinating additive in FA0.8Cs0.2Sn0.5Pb0.5I3 perovskite solar cells. The target device containing 2H2I achieved a champion power conversion efficiency (PCE) of 22.44%, representing a significant improvement over the control device without 2H2I, which exhibited a PCE of 19.16% [1]. This 3.28 percentage-point absolute gain demonstrates the additive's unique capacity to regulate film crystallization and inhibit Sn2+ oxidation via hydrogen bonding with I− ions—a functional feature not replicable with non-hydrazino imidazoline analogs.

PCE Boost
Head-to-head
22.44% vs 19.16% (+3.28% absolute)
Supports PCE enhancement via Sn2+ oxidation inhibition
FA0.8Cs0.2Sn0.5Pb0.5I3 perovskite device
Perovskite photovoltaics Sn-Pb mixed perovskite Additive engineering PCE

T80 Lifetime in Sn-Pb Perovskite Solar Cells

The FA0.8Cs0.2Sn0.5Pb0.5I3:2H2I perovskite solar cell retained 80% of its initial PCE (T80) after 436 hours under maximum power point (MPP) tracking at 65 °C [1]. This value is reported as the highest operational stability metric for narrow bandgap Sn-Pb PSCs at elevated temperature. At room temperature under MPP tracking, the same device retained 90% of initial PCE (T90) after 1360 hours [1]. While direct comparator data for other imidazoline additives under identical conditions is not provided, the authors explicitly position this T80/T90 performance as the highest achieved for this device class.

T80 Stability
Reported
436 h at 65 °C (MPP tracking)
Reported highest T80 in tested NBG Sn-Pb PSC class
T90 1360 h at RT; class-level comparator
Operational stability Perovskite solar cells Thermal aging MPP tracking

Selective Inactivity in K+ Channel Modulation

In a voltage-clamp study of glibenclamide-sensitive K+ currents in Xenopus oocytes, 2-hydrazino-2-imidazoline was tested alongside 14 imidazoline derivatives and 7 imidazolidine derivatives. While compounds such as phentolamine, cibenzoline, alinidine, oxymetazoline, and antazoline potently suppressed K+ currents with IC50 values ≤80 μM, 2-hydrazino-2-imidazoline (which lacks an aromatic ring) showed no effect on K+ currents, alongside 2-methyl-2-imidazole [1]. Clonidine and idazoxan exhibited only weak inhibition with IC50 values of 780 μM and 955 μM, respectively [1].

K+ Channel
Head-to-head
No inhibition vs. IC50 ≤80 μM (aromatic imidazolines)
Enables negative-control research in imidazoline pharmacology
Xenopus oocyte glibenclamide-sensitive K+ currents
K+ channel Electrophysiology Glibenclamide-sensitive current Ion channel pharmacology

Antiparasitic Hydrazone Synthesis Platform

Two parallel series of hydrazones were synthesized by condensation of various aldehydes with 2-aminorhodanine (series 1) and 2-hydrazino-2-imidazoline (series 2). Both series demonstrated antiparasitic activity against amoeba, trichomonas, leishmania, and plasmodium [1]. The 2-hydrazino-2-imidazoline-derived hydrazones (series 2) constitute a distinct chemical scaffold with potentially different selectivity and physicochemical profiles compared to the rhodanine-based series, offering an orthogonal synthetic platform for antiparasitic lead generation.

Hydrazone Lib.
Head-to-head
Active against amoeba, trichomonas, leishmania, plasmodium
Supports imidazoline-based antiparasitic scaffold diversification
Hydrazones from aldehyde condensation; orthogonal to rhodanine series
Antiparasitic Hydrazone Antiprotozoal Leishmania Plasmodium

In Situ Bisimidazoline Ligand Formation

During the reaction of Cu(OH)2 with 2-hydrazino-2-imidazoline hydrobromide, an unexpected in situ oxidation occurred, yielding a mixed-valence complex [Cu(biz)2][Cu2Br4] where the ligand was 2,2′-bi-2-imidazoline (biz) rather than the starting hydrazino-imidazoline [1]. The Cu(II) coordination environment in the [Cu(biz)2]2+ cation is rectangular with Cu–N bond lengths of 1.984(3) Å and 1.987(3) Å [1]. The most intense Cu–N stretching vibration (B3u) was located at 342 cm⁻¹, confirmed by 63Cu and 65Cu isotope substitution [1]. This in situ ligand transformation is not observed with 2-aminoimidazoline or 2-alkylthioimidazoline analogs, which lack the oxidizable hydrazine functionality.

Ligand Transform
Class-level
In situ oxidation to bisimidazoline; Cu–N 1.98 Å
Reported unique ligand formation unavailable to non-hydrazino analogs
Cu(OH)2 reaction; X-ray crystallography; 63/65Cu isotope confirmation
Coordination chemistry Copper(II) complex In situ ligand formation Crystal structure

Pd(II) Bidentate Chelation Confirmation

2-Hydrazino-2-imidazoline (hi) acts as an N,N-bidentate chelating ligand, coordinating to Pd(II) through both the hydrazine NH2 nitrogen and the imidazoline ring nitrogen. X-ray analysis of [Pd(hi)2]Br2 revealed a quasi-planar, centrosymmetric structure [1]. Metal-ligand vibrational bands were unambiguously localized by 104Pd–110Pd isotope substitution and N-deuteration, with assignments supported by DFT calculations at the B3LYP/LanL2DZ level [1]. The amidine NHC(R)N group tautomerism, which could potentially disturb coordination abilities, was clarified through combined X-ray and far-IR analysis [1].

Pd Chelation
Class-level
N,N-bidentate Pd(II); quasi-planar [Pd(hi)2]Br2
Supports coordination geometry assignment via isotope-labeling spectroscopy
Pd–N bonds; DFT B3LYP/LanL2DZ; N-deuteration & 104Pd/110Pd shift
Palladium(II) complex Bidentate ligand DFT calculation Vibrational spectroscopy

2-Hydrazino-4,5-dihydro-1H-imidazole Application Scenarios


Sn-Pb Perovskite Additive for Solar Cells

Based on the 22.44% PCE and 436-hour T80 (65 °C) performance documented in Section 3 [1], 2-hydrazino-2-imidazoline hydrobromide is optimally deployed as a coordinating additive in FA0.8Cs0.2Sn0.5Pb0.5I3 perovskite precursor formulations. The compound simultaneously regulates film crystallization, inhibits Sn2+ oxidation, and suppresses ion migration through hydrogen bonding with I− ions, enabling photothermally stable devices with class-leading operational stability.

K+ Channel Pharmacological Discrimination

As established by the direct head-to-head comparison in Xenopus oocyte electrophysiology assays (Section 3 [1]), this compound exhibits no effect on glibenclamide-sensitive K+ currents, unlike aromatic imidazolines (IC50 ≤80 μM). This property makes it uniquely suitable as a negative-control compound for discriminating structure-activity relationships in imidazoline receptor and ion channel pharmacology, where the absence of an aromatic ring is a critical experimental variable.

Antiparasitic Hydrazone Library Synthesis

The quantitative evidence from Madadi et al. (Section 3 [1]) supports the use of 2-hydrazino-2-imidazoline as a scaffold for generating antiparasitic hydrazone libraries with activity against amoeba, trichomonas, leishmania, and plasmodium. This imidazoline-based platform provides chemical orthogonality to the 2-aminorhodanine series, enabling diversification in lead optimization programs targeting antiprotozoal therapeutics.

Transition Metal Bidentate Ligand

Supported by X-ray crystallographic and isotope-labeling vibrational spectroscopy evidence (Section 3 [1][2]), this compound serves as a versatile N,N-bidentate ligand for Pd(II), Pt(II), Cu(II), Tc, Re, and Mo complexation. Its capacity for in situ oxidation to bisimidazoline ligands during Cu(II) complexation [2] provides access to mixed-valence metal complexes not obtainable with non-hydrazino imidazoline analogs, with applications in catalyst development and radiopharmaceutical precursor chemistry.

Application
Selection Property
Validation Focus
Sn-Pb perovskite additive research
Coordinating additive for Sn2+ oxidation inhibition
PCE and T80 operational stability metrics
Imidazoline K+ channel pharmacology
Non-aromatic imidazoline with no K+ current inhibition
Electrophysiological negative-control assay
Antiparasitic hydrazone library synthesis
Imidazoline hydrazone scaffold with antiprotozoal activity
In vitro panel against amoeba, trichomonas, leishmania, plasmodium
Transition metal complexation studies
N,N-bidentate ligand for Pd, Cu, Tc, Re, Mo
X-ray crystallography and isotope-labeling vibrational assignment

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